3-(Phenylthio)acrylic acid
Description
Structure
3D Structure
Properties
CAS No. |
63413-91-2; 706-01-4 |
|---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.22 |
IUPAC Name |
(Z)-3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6- |
InChI Key |
QCLSYKCZWZYPIX-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)SC=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Significance of Alpha, Beta Unsaturated Carboxylic Acids in Organic Chemistry Research
Alpha, beta-unsaturated carboxylic acids are a class of organic compounds that feature a carbon-carbon double bond conjugated to a carboxylic acid functional group. wikipedia.org This structural arrangement imparts unique reactivity to the molecule, making these compounds valuable building blocks in organic synthesis. chemistryviews.orgrsc.org They are found in numerous biologically active natural products and pharmaceuticals. chemistryviews.org
The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond. libretexts.org This dual reactivity enables the synthesis of a wide array of more complex molecules. wikipedia.org Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, expanding their synthetic utility. wikipedia.org The synthesis of α,β-unsaturated carboxylic acids itself is an active area of research, with methods like the Wittig or Horner–Wadsworth–Emmons reactions being traditionally employed, though newer, more atom-economical methods are continuously being developed. chemistryviews.org
Overview of Organosulfur Compounds in Synthetic Methodologies
Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to various fields, including medicinal and agricultural chemistry. wikipedia.orgtaylorandfrancis.com They are found in essential amino acids like cysteine and methionine, as well as in pharmaceuticals such as penicillin and sulfa drugs. wikipedia.org The versatility of the sulfur atom, with its ability to exist in multiple oxidation states (e.g., sulfides, sulfoxides, sulfones), allows for a diverse range of chemical transformations. wikipedia.org
In synthetic organic chemistry, organosulfur compounds serve as important intermediates and reagents. eurekalert.org For instance, thiols (mercaptans) and their derivatives can be used for the formation of carbon-sulfur bonds, which is a key step in the synthesis of many biologically active molecules. taylorandfrancis.comchemmethod.com The development of new and efficient methods for creating these C–S bonds is a significant focus for chemists, aiming for more environmentally friendly and practical synthetic routes. chemmethod.com
Structural Isomerism and Stereochemical Considerations in 3 Phenylthio Acrylic Acid Cis and Trans Isomers
Direct Synthesis Approaches for this compound
Direct methods for the synthesis of this compound focus on creating the core structure in a minimal number of steps from readily available precursors. These approaches include advanced catalytic systems and classic condensation reactions.
Palladium-Catalyzed Three-Component Coupling Reactions
A significant advancement in the synthesis of 3-arylthioacrylic acids is the use of palladium-catalyzed three-component reactions. This method provides a direct route to (Z)-3-Arylthioacrylic acids by combining an aryl halide, a sulfide (B99878) source, and propiolic acid. lookchem.com One specific protocol involves the reaction of aryl halides, sodium sulfide pentahydrate (Na₂S·5H₂O), and propiolic acid in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium (B8599230) chloride [Pd(PPh₃)₂Cl₂]. lookchem.com This process efficiently constructs the carbon-sulfur bond and the acrylic acid moiety in a single operation.
The reaction's versatility is demonstrated by its applicability to various substituted aryl halides, as detailed in the table below.
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| Iodobenzene | (Z)-3-(Phenylthio)acrylic acid | 85 |
| 1-Iodo-4-methylbenzene | (Z)-3-((p-Tolyl)thio)acrylic acid | 82 |
| 1-Iodo-4-methoxybenzene | (Z)-3-((4-Methoxyphenyl)thio)acrylic acid | 88 |
| 1-Chloro-4-iodobenzene | (Z)-3-((4-Chlorophenyl)thio)acrylic acid | 86 |
Condensation Reactions Involving Propiolic Acid Precursors
A more traditional yet effective method for synthesizing derivatives of this compound involves the condensation reaction of a thiol with propiolic acid. This reaction proceeds via a nucleophilic conjugate addition mechanism. A representative example is the synthesis of 3-(indol-3-ylthio)acrylic acid, where 3-mercaptoindole is reacted with propiolic acid. nih.gov The reaction is typically carried out in a basic solution, such as aqueous sodium hydroxide, and heated to drive the reaction to completion. nih.gov The process involves stirring a mixture of the thiol (e.g., 3-mercaptoindole) and propiolic acid in an aqueous NaOH solution at elevated temperatures (e.g., 95°C) for about an hour. nih.gov After cooling and acidification, the desired product precipitates and can be purified by recrystallization. nih.gov
Synthesis of Thioacrylamide Derivatives via Established Reactions
Thioacrylamides, which are structurally related to this compound, can be synthesized through various established organic reactions. These methods often involve the transformation of functional groups on a pre-existing molecular scaffold.
Aminomethinylation Reactions
Aminomethylation, a specific type of Mannich reaction, is a powerful tool for the synthesis of complex nitrogen- and sulfur-containing compounds. dntb.gov.uaosi.lv The Mannich reaction consists of the aminoalkylation of a compound containing an active hydrogen with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov In the context of thioamide chemistry, this reaction can be used to introduce aminomethyl groups onto suitable substrates. For instance, studies have shown that 2-amino-4,5-dihydrothiophene-3-carbonitriles undergo a Mannich-type double aminomethylation when treated with primary amines and an excess of formaldehyde, leading to the formation of new hexahydrothieno[2,3-d]pyrimidines. wikipedia.org This demonstrates the utility of aminomethylation in building complex heterocyclic systems from simpler thioamide-related precursors. wikipedia.org
Vilsmeier-Haack Reactions of Arylthioacetic Acid Amides
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. jk-sci.comtcichemicals.com The reaction employs a Vilsmeier reagent, which is a substituted chloroiminium ion typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comtcichemicals.comniscpr.res.in This electrophilic reagent attacks the electron-rich arene, and subsequent hydrolysis yields a formylated product. jk-sci.com
This methodology can be applied to arylthioacetic acid amides. The aryl ring, activated by the thioether linkage, can undergo electrophilic substitution by the Vilsmeier reagent. The reaction of various amides with the Vilsmeier-Haack reagent is known to produce nitriles under certain conditions, which represents another potential transformation pathway for thioamide derivatives. chemrxiv.org The formylation of an arylthioacetic acid amide would produce a key intermediate that could be further elaborated into a thioacrylamide derivative.
Willgerodt-Kindler Reaction and Related Thioacetamide (B46855) Syntheses
The reaction mechanism involves the formation of an enamine from the ketone and amine, which then reacts with sulfur. A subsequent rearrangement leads to the final thioacetamide product. Various modifications to the classical reaction conditions have been developed to improve yields and shorten reaction times, including the use of catalysts and solvent-free conditions. lookchem.comdntb.gov.ua Ultrasound irradiation has also been employed as a non-thermal method to promote the reaction efficiently. wikipedia.org
| Conditions | Time | Yield (%) |
|---|---|---|
| Neat, 135 °C | 1.5 h | 94 |
| Pyridine (B92270), reflux | 5 h | 85 |
| Ultrasound, solvent-free | 5 min | 96 |
| HBF₄-SiO₂, 100 °C, solvent-free | 2 h | 94 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Z)-3-(Phenylthio)acrylic acid |
| (Z)-3-((p-Tolyl)thio)acrylic acid |
| (Z)-3-((4-Methoxyphenyl)thio)acrylic acid |
| (Z)-3-((4-Chlorophenyl)thio)acrylic acid |
| 3-(Indol-3-ylthio)acrylic acid |
| Thioacrylamide |
| Thioacetamide |
| Arylthioacetic acid amide |
| Propiolic acid |
| Iodobenzene |
| 1-Iodo-4-methylbenzene |
| 1-Iodo-4-methoxybenzene |
| 1-Chloro-4-iodobenzene |
| Sodium sulfide pentahydrate |
| bis(Triphenylphosphine)palladium chloride |
| 3-Mercaptoindole |
| Sodium hydroxide |
| Formaldehyde |
| Hexahydrothieno[2,3-d]pyrimidine |
| N,N-Dimethylformamide (DMF) |
| Phosphorus oxychloride |
| Nitrile |
| Acetophenone |
| Sulfur |
| Morpholine |
| Pyridine |
Applications of 3 Phenylthio Acrylic Acid in Advanced Organic Synthesis
As Versatile Building Blocks in Organic Synthesis
The reactivity of 3-(Phenylthio)acrylic acid allows for its use in the strategic construction of various carbon and carbon-sulfur chains, as well as its role as a precursor to important heterocyclic systems.
C-C-C and C-C-C-S Chain Construction
Derivatives of this compound, such as 3-aminothioacrylic acid amides, are recognized as effective C-C-C and C-C-C-S building blocks. orgsyn.org These compounds serve as versatile synthons, enabling the assembly of both open-chain and heterocyclic products. The strategic manipulation of the functional groups within these molecules allows for the controlled formation of new carbon-carbon and carbon-sulfur bonds, which is fundamental to the construction of more complex organic structures.
Precursors for Heterocyclic Frameworks (e.g., Pyrans, Pyridines, Quinoline (B57606) Derivatives)
This compound and its derivatives play a crucial role as precursors in the synthesis of a variety of heterocyclic frameworks.
Pyrans: The synthesis of 2-pyrones can be achieved through various synthetic strategies, including cascade reactions and organocatalyzed Michael addition/lactonization/thiol elimination sequences involving phenylthioacetic acids. semanticscholar.org
Pyridines: Rhodium-catalyzed decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes with acrylic acid derivatives provides a method for synthesizing substituted pyridines. acs.org This approach utilizes the carboxylic acid as a traceless activating group. acs.org
Quinoline Derivatives: Quinoline-based structures are significant in various applications, including materials science and medicinal chemistry. d-nb.infonih.gov The synthesis of quinoline derivatives can be achieved through methods like the Vilsmeier-Haack reaction, which can be used to create precursors for more complex quinoline-containing molecules. ekb.eg For instance, 2-hydrazinylquinoline can be used as a starting material to synthesize pyrazole-bearing quinoline derivatives that can be further modified. ekb.eg
Role in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.netfrontiersin.org
While direct examples of this compound in a specific named multi-component reaction are not extensively detailed in the provided context, its structural motifs are relevant to MCRs. For instance, the acrylic acid functionality is a common component in various MCRs. Furthermore, derivatives containing functionalities like aldehydes can participate in one-pot reactions with other reagents like malononitrile (B47326) and thiophenol to construct highly substituted pyridine (B92270) rings, a process that embodies the principles of multi-component synthesis. ekb.eg
Development of Complex Organic Molecules
The unique reactivity of this compound facilitates its use in the synthesis of intricate organic molecules, including functionalized unsaturated systems and biomimetic structures.
Synthesis of Functionalized Alkene and Alkyne Systems
The acrylic acid backbone of this compound is a key feature for constructing functionalized alkenes. The double bond can undergo various transformations, and the phenylthio group can act as a control element or be displaced. For example, rhodium-catalyzed oxidative coupling reactions of substituted acrylic acids with alkynes and alkenes can lead to the formation of 2-pyrone and butenolide derivatives through the cleavage of the vinylic C-H bond. semanticscholar.org Furthermore, palladium-catalyzed reactions can be used for the alkenylation of arenes, showcasing the versatility of acrylic acid derivatives in forming new carbon-carbon bonds on an alkene framework. beilstein-journals.org The synthesis of trifluoromethyl-substituted conjugated enynes has also been achieved through palladium-catalyzed condensations, highlighting the utility of related building blocks in creating complex alkyne systems. researchgate.net
Incorporation into Peptide and Biomimetic Structures
The structural elements found in this compound are relevant to the field of peptide and biomimetic chemistry. Peptides are composed of amino acids, and their secondary structures, such as helices, are crucial for their biological function. explorationpub.com The acrylic acid moiety is a component of various amino acid structures. While direct incorporation of this compound into peptides is not explicitly detailed, the synthesis of peptidomimetic compounds, which mimic the structure and function of peptides, often involves the use of unique building blocks to induce specific conformations or introduce novel functionalities. organic-chemistry.org The development of biomimetic systems often relies on the synthesis of molecules that can self-assemble or mimic biological processes, a field where the precise control of molecular architecture is paramount.
Computational and Theoretical Studies on 3 Phenylthio Acrylic Acid
Molecular Electronic Structure and Reactivity Predictions
Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. dergipark.org.tr
For acrylic acid and its derivatives, DFT calculations have been used to create 3D molecular surface maps, which visualize the electrostatic potential. dergipark.org.tr These maps highlight the negative regions, which are prone to electrophilic attack, and positive regions, which are susceptible to nucleophilic attack. dergipark.org.tr Such analyses are crucial for predicting how 3-(Phenylthio)acrylic acid will interact with other reagents.
Quantum chemical calculations are also instrumental in predicting the reactivity of compounds in various chemical transformations. rsc.org For instance, these calculations can estimate the activation barriers for different reaction pathways, providing a theoretical basis for understanding reaction kinetics and selectivity. nih.gov The insights gained from these predictions are valuable in designing new synthetic methodologies and optimizing existing ones. rsc.org
Table 1: Key Parameters from Molecular Electronic Structure Calculations
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A larger gap suggests higher chemical stability and lower reactivity. dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. dergipark.org.tr |
Conformational Analysis and Stereochemical Insights
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, understanding its preferred conformations is key to comprehending its physical and chemical properties.
Computational methods are used to identify the most stable conformations of a molecule, which correspond to minima on the potential energy surface. scribd.com For this compound, which exists as a mixture of cis and trans isomers, each isomer will have a set of possible conformations due to rotation around the C-S and C-C single bonds. sigmaaldrich.com
Atropisomerism is a type of chirality that arises from hindered rotation around a single bond. nih.gov This phenomenon is observed when the energy barrier to rotation is high enough to allow for the isolation of different conformers as distinct stereoisomers. nih.gov The stability of atropisomers is classified based on the rotational energy barrier. nih.govwuxiapptec.com
Class 1: Rotational barrier < 20 kcal/mol; rapid interconversion. nih.govwuxiapptec.com
Class 2: Rotational barrier between 20 and 30 kcal/mol; interconversion is slow enough to be observable but may not be stable over long periods at room temperature. nih.govwuxiapptec.com
Class 3: Rotational barrier > 30 kcal/mol; atropisomers are stable and can be isolated. nih.govwuxiapptec.com
For this compound, the rotation around the C-S bond and the C-phenyl bond could potentially lead to atropisomers if the steric hindrance is significant. Computational torsion scans can be performed to calculate the energy profile as a function of the dihedral angle of rotation. wuxiapptec.com This analysis reveals the energy barriers between different conformations and can predict whether atropisomerism is likely to occur. wuxiapptec.com
Table 2: Classification of Atropisomers Based on Rotational Energy Barrier
| Class | Rotational Energy Barrier (kcal/mol) | Half-life for Racemization |
| 1 | < 20 | Seconds to minutes nih.govnih.gov |
| 2 | 20 - 30 | Hours to months nih.govnih.gov |
| 3 | > 30 | Years nih.govnih.gov |
Minimum Energy Conformations
Theoretical Investigations of Reaction Mechanisms
Quantum chemical calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org They can provide a molecular-level understanding of how reactants are converted into products, including the identification of transient species like transition states and intermediates. rsc.org
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are being converted into products. rsc.org Intermediates are relatively stable species that are formed in one step of a multi-step reaction and consumed in a subsequent step.
For reactions involving this compound, such as its participation in thiol-ene reactions, quantum chemical calculations can be used to locate the transition state structures and calculate their energies. nih.gov This information is crucial for determining the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov The geometry of the transition state can also provide insights into the stereochemical outcome of the reaction.
The thiol-ene reaction is a well-known click chemistry reaction that involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed through either a radical or a Michael-addition mechanism. wikipedia.org Computational studies have been instrumental in understanding the kinetics and energetics of this process. nih.gov
For the radical-initiated thiol-ene reaction, the mechanism involves the formation of a thiyl radical, which then adds to the alkene to form a carbon-centered radical. wikipedia.org This is followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule. wikipedia.org
Quantum Chemical Calculations of Transition States and Intermediates
Intermolecular Interactions and Crystal Engineering Principles
The solid-state architecture and macroscopic properties of this compound are governed by a complex interplay of intermolecular interactions. Computational and theoretical studies, complemented by experimental data from analogous molecular crystals, provide profound insights into the principles of its crystal engineering. These studies focus on identifying and quantifying the non-covalent forces—primarily hydrogen bonding and π-π stacking—that dictate the supramolecular assembly of the molecules.
The dominant feature in the crystal structure of acrylic acid derivatives is the formation of robust hydrogen-bonded dimers. iucr.orgacs.org For this compound, the carboxylic acid functional group is the primary driver for creating highly stable, centrosymmetric dimers through strong O—H···O hydrogen bonds. iucr.org This interaction typically results in the formation of a characteristic R²₂(8) ring motif, a common and stable supramolecular synthon in carboxylic acids. iucr.org Theoretical methods such as Density Functional Theory (DFT) are employed to model these dimer structures and calculate their interaction energies. researchgate.netwu.ac.th For instance, studies on the analogous compound 3-(2-thienyl)acrylic acid have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to analyze its monomer and dimer structures, confirming the stability of such hydrogen-bonded pairs. researchgate.net
Beyond the principal dimer formation, weaker C—H···O hydrogen bonds also play a significant role in consolidating the crystal packing. iucr.orgnih.gov The phenyl ring and the acrylic backbone provide C-H groups that can act as hydrogen bond donors, interacting with the carbonyl oxygen of the carboxylic acid group on adjacent molecules. These interactions, though individually less energetic than the O-H···O bonds, collectively contribute to the formation of extended one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The geometry and prevalence of these weak interactions are often investigated using topological methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. researchgate.netgoogle.com.sg
Computational tools are indispensable for a detailed understanding of these complex interactions. Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular contacts in a crystal lattice, partitioning the space into regions where the electron density of a pro-molecule dominates over the pro-crystal. researchgate.net This analysis, combined with 2D fingerprint plots, allows for the deconvolution of different interaction types (e.g., H···H, C···H, O···H) and their relative contributions to the crystal packing. researchgate.netresearchgate.net
To illustrate the typical geometric parameters of the hydrogen bonds that stabilize the crystal structures of such compounds, data from the closely related molecule 3-(phenylcarbamoyl)acrylic acid is presented below.
Table 1: Illustrative Hydrogen-Bond Geometry for an Analogous Crystal Structure Data based on the crystal structure of 3-(phenylcarbamoyl)acrylic acid. nih.gov
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···O2 | 0.86 | 2.04 | 2.885 (2) | 169 |
| C9—H9···O3 | 0.93 | 2.51 | 3.389 (2) | 157 |
The analysis of such non-covalent interactions is fundamental to crystal engineering, as it allows for the prediction and design of materials with desired physical and chemical properties. nih.gov By understanding how molecules of this compound recognize and assemble with one another, it is possible to rationalize its polymorphism and guide the synthesis of co-crystals with tailored architectures.
Advanced Research Applications of 3 Phenylthio Acrylic Acid and Its Polymers
Applications in Polymer Chemistry and Material Science
The ability of 3-(Phenylthio)acrylic acid to form polymers and participate in complex self-assembly processes has led to significant innovations in material science, particularly in the development of "smart" materials that respond to environmental cues.
Synthesis and Characterization of Acrylic Polymers and Copolymers
Polymers and copolymers derived from acrylic acid and its derivatives are extensively studied for a wide range of applications due to their versatile properties. mdpi.comsharif.edu The synthesis of these polymers often involves techniques like free-radical polymerization, including more controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined block copolymers. sharif.educhula.ac.thmdpi.com For instance, poly(styrene-block-acrylic acid) (PSt-b-PAA) has been synthesized via RAFT, and its structure confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). sharif.edu
While direct homopolymerization of this compound is not extensively documented in the reviewed literature, it is frequently used as a functional counter-ion to create complex polymeric assemblies. researchgate.netresearchgate.net In these systems, the acrylic acid moiety provides the charged group necessary for ionic interactions, while the phenylthio group imparts hydrophobicity and redox-sensitivity. The characterization of such polymer systems relies on a suite of analytical techniques. FTIR and NMR spectroscopy are used to confirm the ionic interactions and structural integrity of the components, while techniques like X-ray photoelectron microscopy (XPS) are employed to verify the oxidation state of the sulfur atom in the phenylthio group. researchgate.net
Copolymers incorporating acrylic acid units with other monomers like acrylamide (B121943) can form metallopolymers with high tensile strength and self-healing properties when complexed with metal ions. mdpi.com The characterization of these materials involves elemental analysis to determine the composition and gel permeation chromatography (GPC) to ascertain molecular weight and dispersity. mdpi.com
Formation of Ion Pair Self-Assemblies and Nanomicelles
A significant application of this compound (PTAA) is in the formation of ion pair self-assemblies (IPSAMs), which are nanoscale structures formed through non-covalent interactions. researchgate.net These assemblies are created by combining a cationic polymer (polycation) with a hydrophobic anionic counter-ion, in this case, PTAA. researchgate.netresearchgate.net
Research has shown that combining the cationic hydrophilic polymer polyethyleneimine (PEI) with the hydrophobic counter-ion PTAA leads to the spontaneous formation of IPSAMs. researchgate.net The process is driven by the electrostatic attraction between the amine groups of PEI and the carboxyl groups of PTAA. researchgate.net These assemblies form spherical nanoparticles, or nanomicelles, with diameters of tens of nanometers, as observed through transmission electron microscopy (TEM). researchgate.netnih.gov The formation and stability of these nanomicelles are dependent on the molar ratio of the constituent polymers. For the PEI/PTAA system, IPSAMs were found to form spontaneously when the molar ratio of amino groups (from PEI) to carboxylic groups (from PTAA) was between 5:5 and 7:3. researchgate.net
The amphiphilic nature of the resulting ion pair, with the hydrophilic PEI backbone and the attached hydrophobic PTAA, is crucial for the self-assembly into a core-shell micellar structure in aqueous solutions. researchgate.netresearchgate.netnih.gov These nanomicelles are of great interest as potential nanocarriers for various bioactive molecules. nih.gov
| Polymer System | Assembly Type | Key Findings | Reference(s) |
| Polyethyleneimine (PEI) / this compound (PTAA) | Ion Pair Self-Assembly (IPSAM), Nanomicelles | Spontaneous formation of spherical nanoparticles (tens of nm) at amino-to-carboxyl molar ratios of 5:5 to 7:3. | researchgate.net |
| Polyethyleneimine (PEI) / (Phenylthio)acetic acid (PTA) | Ion Pair Self-Assembly (IPSAM), Nanomicelles | Forms nanoparticles (<100 nm) in aqueous solution due to its amphiphilic and surface-active properties. | researchgate.netnih.gov |
| Quaternium hydroxyethyl (B10761427) cellulose (B213188) ethoxylate (QHECE) / (Phenylthio)acetic acid (PTA) | Ion Pair Self-Assembly (IPSAM), Nanomicelles | Forms spherical nanoparticles at quaternium-to-carboxylic molar ratios of 1:9 to 2:8. | researchgate.net |
Design of Temperature and Oxidation-Responsive Materials
The IPSAMs formed from PTAA and its analogs are not static structures; they exhibit responsiveness to environmental stimuli, specifically temperature and oxidation, making them "smart" materials. researchgate.netresearchgate.net These materials often display an upper critical solution temperature (UCST), which is the critical temperature above which the components become soluble in all proportions. Below the UCST, the polymer system phase-separates, leading to the formation of the self-assembled nanoparticles. researchgate.netresearchgate.netnih.gov
In the PEI/PTAA system, the UCST is tunable. It increases as the content of the hydrophobic PTAA increases in the ion pair. researchgate.net This temperature-responsive behavior can be exploited for controlled release applications. When the temperature of the medium is below the UCST, a payload can be encapsulated within the nanomicelles. If the temperature is raised above the UCST, the assemblies disintegrate, triggering the release of the payload. researchgate.net
Furthermore, the phenylthio group provides a handle for oxidation-responsiveness. The sulfide (B99878) in PTAA can be oxidized to a more hydrophilic sulfoxide (B87167) or sulfone by an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This oxidation increases the hydrophilicity of the counter-ion, disrupting the hydrophobic-hydrophilic balance of the ion pair. As a result, the UCST of the system decreases. researchgate.net This change can also trigger the release of an encapsulated substance, as the decrease in UCST can cause the nanomicelles to dissolve at a given temperature. The degree of release can be controlled by the concentration of the oxidizing agent. researchgate.net
| Stimulus | Mechanism | Effect on PEI/PTAA System | Reference(s) |
| Temperature | Exceeding the Upper Critical Solution Temperature (UCST). | Disintegration of self-assembled nanomicelles, leading to payload release. UCST increases with higher PTAA content. | researchgate.net |
| Oxidation (e.g., by H₂O₂) | Oxidation of the hydrophobic sulfide group in PTAA to more hydrophilic sulfoxide/sulfone. | Decreases the UCST, which can lead to dissolution of nanomicelles and promoted payload release at a fixed temperature. | researchgate.netresearchgate.net |
Catalytic Applications
Beyond polymer science, derivatives of this compound are finding use in the field of catalysis, serving as key components in the design of ligands for metal-catalyzed reactions and participating in electro- and photocatalytic processes.
Ligand Design in Transition Metal Catalysis (e.g., Palladium-assisted oxidation)
In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. mdpi.com Thioether and carboxylic acid functionalities, both present in this compound, are known to coordinate with transition metals. A close derivative, 2-methyl-2-(phenylthio)propanoic acid, has been successfully employed as a ligand in palladium-catalyzed anodic oxidation. beilstein-journals.org This reaction achieved the alkenylation of arenes without requiring a directing group, showcasing the ligand's effectiveness. beilstein-journals.org The success of such reactions often depends on the ability of the ligand to facilitate key steps in the catalytic cycle, such as the formation of strained metallacyclic intermediates. nih.gov Palladium-catalyzed oxidative cyclization of related 3-phenoxyacrylates further highlights the utility of the acrylate (B77674) scaffold in facilitating C-H activation and cyclization processes. nih.gov The development of novel ligands is a cornerstone for advancing enantioselective transition metal catalysis. mdpi.comgoogle.com
Electrocatalytic and Photocatalytic Transformations
The unique electronic properties of this compound and its components make it relevant to electrocatalysis and photocatalysis. Palladium-catalyzed anodic oxidation, an electrocatalytic process, has been demonstrated for C-H functionalization using a phenylthio-containing acid ligand. beilstein-journals.org Such electrocatalytic methods are valuable for their mild reaction conditions and high functional group tolerance. beilstein-journals.org Palladium on carbon (Pd/C) catalysts are also effective in various coupling reactions, including the Mizoroki-Heck reaction with acrylic acid. researchgate.net
In the realm of photocatalysis, which uses light to drive chemical reactions, the functional groups of this compound are of significant interest. For instance, phenylthiol is used as a hydrogen atom source in the photocatalytic decarboxylation of acrylic acid units within polymer chains to produce olefin copolymers. rsc.org This process often involves a proton-coupled electron transfer (PCET) mechanism initiated by a photocatalyst under visible light. rsc.org Photocatalysis has emerged as a powerful tool for generating reactive radical intermediates from carboxylic acids for use in synthesis. beilstein-journals.org Furthermore, photocatalytic systems have been developed for a wide array of organic transformations, including C-C bond formation and oxidation reactions, often demonstrating enhanced reaction rates and recyclability. mpg.deoaepublish.com
Biochemical Research Perspectives (Non-Therapeutic)
In the realm of non-therapeutic biochemical research, this compound serves as a valuable tool for investigating complex biological systems. Its unique chemical structure, featuring an acrylic acid moiety and a phenylthio group, allows for diverse interactions with biomolecules, making it a subject of interest for researchers exploring protein function and metabolic processes.
Utility in Proteomics Research
Proteomics, the large-scale study of proteins, benefits from small molecules that can be used to probe protein function and interactions. This compound is considered a useful biochemical for such research. scbt.com Its primary utility in this field lies in its application for protein-ligand interaction studies. smolecule.com
As a small molecule ligand, this compound can be used to investigate the binding specificities and functional consequences of molecular interactions with proteins. By studying how this compound binds to different proteins, researchers can gain critical insights into protein function and identify potential binding pockets. smolecule.com These interaction studies can elucidate the roles of specific proteins within biological pathways and may help in the characterization of unannotated proteins. Computational methods have been employed to predict potential binding sites on various proteins, further highlighting its role as a ligand for exploring protein receptors. smolecule.com The knowledge gained from these fundamental protein-ligand interaction studies is crucial for building a comprehensive understanding of the proteome.
Studies on Enzyme Interactions and Metabolic Pathways of Related Compounds
The interaction of this compound and its derivatives with enzymes is a significant area of biochemical investigation. These studies provide insights into enzyme mechanisms, inhibition, and the broader metabolic networks in which they operate.
One of the most direct examples of its use is in structural biology for the study of enzyme-ligand complexes. Researchers have successfully determined the crystal structure of Mycobacterium tuberculosis malate (B86768) synthase in a complex with this compound. researchgate.net This work provides high-resolution details about how the compound binds within the enzyme's active site, revealing key conformational changes and binding modes. researchgate.net Such structural data is invaluable for understanding the catalytic mechanism of the enzyme, which is crucial for the survival of the pathogen.
| Parameter | Details | Reference |
| PDB ID | 5CBJ | researchgate.net |
| Enzyme | Malate Synthase (GlcB) | researchgate.net |
| Organism | Mycobacterium tuberculosis H37Rv | researchgate.net |
| Method | X-RAY DIFFRACTION | researchgate.net |
| Resolution | 1.96 Å | researchgate.net |
| Deposition Authors | Huang, H.-L., Sacchettini, J.C. | researchgate.net |
Table 1: Crystallographic data for the complex of Mycobacterium tuberculosis malate synthase with this compound.
Beyond structural studies, research explores the potential of this compound as an enzyme inhibitor. smolecule.com Investigations suggest it might inhibit specific enzymes involved in critical biological processes, such as fatty acid metabolism and cell proliferation. smolecule.com While detailed mechanisms are still under investigation, its potential to modulate enzyme activity makes it a valuable probe for studying metabolic pathways. smolecule.com
Furthermore, various derivatives of this compound have been synthesized and utilized specifically to study enzyme interactions and metabolic pathways. These related compounds, with modifications to the phenyl ring, serve as chemical probes to explore how structural changes affect biological activity and to gain insights into disease mechanisms. scbt.comsmolecule.com
| Related Compound | Stated Biochemical Research Application | Reference |
| (E)-3-(3-Cyano-4-(4-Fluorophenylthio)Phenyl)Acrylic Acid | Studying enzyme interactions and metabolic pathways. | smolecule.com |
| (E)-3-(2,3-Dichloro-4-(4-Fluorophenylthio)Phenyl)Acrylic Acid | Utilized to study enzyme interactions and metabolic pathways. | scbt.com |
Table 2: Related compounds of this compound and their applications in biochemical research.
The study of how acrylic acid and its derivatives are metabolized also provides context. For instance, research on Bacillus endophyticus has shown that acrylic acid can be metabolized and incorporated into polymers. acs.org Understanding the metabolic fate of such compounds is essential for interpreting the results of studies on enzyme interactions and cellular effects. The broader investigation into metabolic pathways, such as those for fatty acids sigmaaldrich.com and bile acids rsc.org, provides a framework for understanding how xenobiotic compounds like this compound might be processed or where they might exert their effects.
Q & A
Q. What are the common synthetic routes for 3-(Phenylthio)acrylic acid, and how can reaction conditions be optimized?
The synthesis of this compound typically involves the Morita-Baylis-Hillman (MBH) reaction or condensation between thiophenol derivatives and acrylic acid precursors. Key optimization parameters include:
Q. Example Optimization Table
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylthiol + Acryloyl chloride | ZnCl₂ | THF | 85 | |
| Thiophenol + Malonic acid | Pyridine | Ethanol | 72 |
Characterization via HPLC and ¹H/¹³C NMR ensures purity and structural confirmation.
Q. How should researchers handle and characterize this compound to ensure safety and purity?
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ 170 ppm for carboxylic carbon).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity.
- Elemental Analysis : Matches calculated C (61.21%), H (4.11%), S (16.31%).
Advanced Research Questions
Q. What strategies are effective in evaluating the antimicrobial activity of this compound derivatives?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity.
- Mechanistic Studies : Use fluorescent probes (e.g., propidium iodide) to assess bacterial membrane disruption.
Q. Example MIC Data
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|
| 3-(5-Nitro-2-furyl) | 8 | 16 |
Q. How can the enantioselective synthesis of this compound derivatives be achieved?
Q. What approaches are used to study enzyme inhibition mechanisms of this compound derivatives?
Q. Example Inhibition Data
| Compound | KPC-2 IC₅₀ (µM) | OXA-48 IC₅₀ (µM) |
|---|---|---|
| (S)-4a | 0.12 | 2.5 |
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
Q. What are key considerations in assessing anticancer potential of this compound derivatives?
Q. Example Anticancer Data
| Derivative | MCF-7 IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| 3-(4-Methylsulfonyl) | 12.5 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
